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Introduction

G protein-coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor
F1 (ADGRF1), is a member of the adhesion G protein-coupled receptor (aGPCR) family. These
receptors are characterized by a large extracellular region (ECR) and a seven-transmembrane
(7TM) domain. aGPCRs play crucial roles in a variety of physiological processes, and their
dysregulation has been implicated in several diseases. A key feature of many aGPCRs is their
autoproteolytic cleavage within a conserved GPCR autoproteolysis-inducing (GAIN) domain,
which gives rise to an N-terminal fragment (NTF) and a C-terminal fragment (CTF) that remain
non-covalently associated. The activation of GPR110 is a complex process that is not fully
understood, but recent studies have shed light on its structural basis, revealing a dual
mechanism of activation involving both a small-molecule endogenous ligand and a tethered
agonist. This guide provides a detailed technical overview of the structural basis of GPR110
activation.

While the query specified activation by "P12," current scientific literature extensively details the
activation of GPR110 by its endogenous ligand, synaptamide, and a tethered "stalk peptide".
The peptide "P12" is described in the literature as a CXCR4 antagonist or a fibronectin-derived
peptide and has not been identified as a direct activator of GPR110[1][2]. This document will
therefore focus on the established mechanisms of GPR110 activation.
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I. GPR110 Signaling Pathways

GPR110 is a pleiotropic receptor capable of coupling to multiple G protein subtypes, including
Gs, Gq, Gi, and G12/13, leading to the activation of diverse downstream signaling cascades[3]

[415].

» Gs-mediated Pathway: Upon activation, GPR110 couples to Gs proteins, which in turn
activate adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP
(cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA),
which then phosphorylates downstream targets, including the transcription factor CAMP
response element-binding protein (CREB)[6][7]. This pathway is crucial for promoting
neurogenesis, neurite outgrowth, and synaptogenesis[6][7].

» Gg-mediated Pathway: GPR110 activation also leads to the engagement of Gq proteins.
This pathway involves the activation of phospholipase C (PLC), which cleaves
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and
diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium
and activation of Protein Kinase C (PKC), respectively.

e Other G protein coupling: In addition to Gs and Gg, GPR110 has been shown to couple to Gi
and G12/13 proteins, although the physiological relevance and downstream consequences
of these interactions are less well characterized[3][4].

e [-arrestin Recruitment: Ligand-induced activation of GPR110 also promotes the recruitment
of B-arrestin, a key regulator of GPCR signaling and trafficking[7][8].

Below is a diagram illustrating the primary Gs-mediated signaling pathway of GPR110.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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